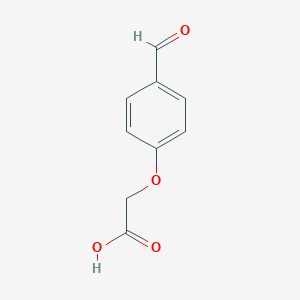

4-Formylphenoxyacetic acid

Vue d'ensemble

Description

4-Formylphenoxyacetic acid is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group (-CHO) attached to a phenoxyacetic acid structure. This compound is known for its beige crystalline powder appearance and is sensitive to air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Formylphenoxyacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Formylphenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed:

Oxidation: 4-Carboxyphenoxyacetic acid.

Reduction: 4-Hydroxymethylphenoxyacetic acid.

Substitution: Various substituted phenoxyacetic acid derivatives

Applications De Recherche Scientifique

Organic Synthesis Intermediate

4-Formylphenoxyacetic acid is primarily utilized as an intermediate in organic chemical synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules. It is soluble in hot methanol, which facilitates its use in synthetic pathways .

Antiviral Compounds

Research has indicated that derivatives of this compound possess antiviral properties. A notable study disclosed the synthesis of novel compounds derived from this acid, which have shown efficacy against viral infections in vertebrate animals. These compounds can induce the production of endogenous interferon, enhancing the body's immune response to viral pathogens .

Case Study: Antiviral Activity

In a specific experiment, female Swiss mice were administered varying doses of a compound derived from this compound. The results demonstrated a significant increase in survival rates compared to control groups after exposure to viral challenges, indicating the potential of these compounds as antiviral agents .

Pharmaceutical Formulations

The compound is also explored for its role in pharmaceutical formulations. It can be incorporated into various delivery systems, including emulsions and suspensions, which enhance the bioavailability of active pharmaceutical ingredients. The formulations may include surface-active agents to improve solubility and absorption .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for chromatographic techniques. Its properties allow for effective separation and analysis of related compounds in complex mixtures. It has been employed in high-performance liquid chromatography (HPLC) applications to analyze various substances .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound has been classified as harmful if swallowed and can cause skin irritation, necessitating careful handling during research and application .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Soluble in hot methanol |

| Antiviral Compounds | Derivatives exhibit antiviral properties | Induce endogenous interferon production |

| Pharmaceutical Formulations | Used in drug delivery systems | Enhances bioavailability |

| Analytical Chemistry | Reference material for chromatographic techniques | Effective in HPLC applications |

| Toxicological Studies | Safety assessments indicate potential hazards | Harmful if swallowed; causes skin irritation |

Mécanisme D'action

The mechanism of action of 4-Formylphenoxyacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

- 4-Hydroxyphenoxyacetic acid

- 4-Methoxyphenoxyacetic acid

- 4-Nitrophenoxyacetic acid

Comparison: 4-Formylphenoxyacetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-Hydroxyphenoxyacetic acid lacks the formyl group, making it less reactive in certain chemical transformations. Similarly, 4-Methoxyphenoxyacetic acid has a methoxy group instead of a formyl group, altering its chemical behavior and applications .

Activité Biologique

4-Formylphenoxyacetic acid (CAS: 22042-71-3) is an organic compound with significant biological activity, particularly in the fields of antibacterial and anti-inflammatory research. This article aims to explore its biological properties, synthesis, and potential applications based on diverse scientific studies.

- Molecular Formula : CHO

- Molecular Weight : 179.15 g/mol

- IUPAC Name : 2-(4-formylphenoxy)acetic acid

Synthesis

This compound can be synthesized through various methods, including the reaction of phenolic compounds with formylating agents. The compound serves as a precursor for the synthesis of various derivatives that exhibit enhanced biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. A study synthesized azomethine derivatives from 2-formylphenoxyacetic acid and evaluated their activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that several derivatives had antibacterial activity comparable to that of ciprofloxacin, a standard antibiotic.

Table 1: Antibacterial Activity of Azomethine Derivatives

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |

|---|---|---|

| 2a | 25 | 27 |

| 2b | 23 | 22 |

| 2e | 24 | 26 |

| 2g | 25 | 27 |

| 2h | 26 | 30 |

| Standard | 25 | 30 |

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were also determined, showing that most compounds exhibited good bacterial inhibition, with some having MICs equal to their MBCs .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of compounds derived from this compound. In vivo tests showed significant reductions in paw thickness in animal models treated with these compounds compared to control groups. For instance, one study reported a reduction in paw thickness by up to 63.35% , indicating strong anti-inflammatory potential without causing gastrointestinal ulcers .

Table 2: Anti-inflammatory Effects of Compounds

| Compound | Paw Thickness Reduction (%) |

|---|---|

| Compound A | 63.35 |

| Compound B | 46.51 |

| Celecoxib | 68.15 |

Moreover, the tested compounds significantly lowered levels of inflammatory biomarkers such as TNF-α and PGE-2, further supporting their therapeutic potential in managing inflammation .

Antiviral Activity

Compounds derived from formylphenoxyacetic acid have also shown promise as antiviral agents. A patent describes novel derivatives capable of inducing endogenous interferon production, which is crucial for antiviral defense mechanisms in vertebrate animals. These compounds demonstrated prophylactic antiviral activity in experimental models against various viral infections .

Case Studies

- Antibacterial Study : A series of azomethine derivatives were tested for antibacterial activity against common pathogens. The results indicated that specific modifications to the structure of the original compound could enhance antibacterial efficacy.

- Anti-inflammatory Assessment : In a controlled study involving carrageenan-induced paw edema in rats, compounds derived from this compound were evaluated for their ability to reduce inflammation without significant side effects on gastric mucosa, contrasting with traditional anti-inflammatory drugs .

Propriétés

IUPAC Name |

2-(4-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIIKHNXNPSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066754 | |

| Record name | Acetic acid, (4-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22042-71-3 | |

| Record name | (4-Formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(4-formylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-formylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.